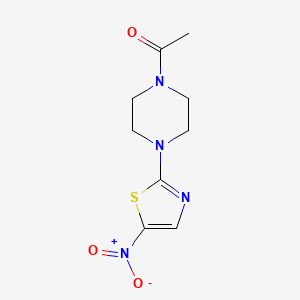

1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine

Description

Properties

CAS No. |

13326-27-7 |

|---|---|

Molecular Formula |

C9H12N4O3S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3 |

InChI Key |

SRAGSPNJULICDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine

Established Synthetic Pathways for the Preparation of 1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine

The synthesis of this compound is typically achieved through well-defined, multi-step chemical strategies. These methods are designed to construct the molecule by connecting the core heterocyclic components—the piperazine (B1678402) ring and the 5-nitro-2-thiazolyl moiety—followed by a final functionalization step.

Multi-Step Synthesis Approaches Involving Piperazine and Functionalized Thiazole (B1198619) Intermediates

The primary synthetic route to this compound involves the coupling of a pre-functionalized thiazole intermediate with piperazine. The most common approach begins with a 2-halo-5-nitrothiazole, typically 2-chloro- or 2-bromo-5-nitrothiazole (B146120). This electrophilic thiazole derivative serves as the substrate for a nucleophilic substitution reaction with piperazine.

The general sequence can be outlined as follows:

Nucleophilic Aromatic Substitution: Piperazine, acting as a nucleophile, displaces the halogen atom at the C-2 position of the 5-nitrothiazole (B1205993) ring. This reaction forms the intermediate, 1-(5-nitro-2-thiazolyl)piperazine. To control the reaction and prevent di-substitution on the piperazine ring, an excess of piperazine can be used, or one of the nitrogen atoms can be protected.

Acetylation: The secondary amine of the resulting 1-(5-nitro-2-thiazolyl)piperazine is then acetylated. This is typically the final step, where an acetyl group is introduced to the nitrogen atom at position 4 of the piperazine ring, yielding the target compound. This strategy is analogous to synthetic routes used for structurally similar compounds, such as those containing a 5-nitrofuran or 5-nitrothiophene moiety linked to a piperazine ring. researchgate.netnih.gov

An alternative, though less common, approach could involve reacting 1-acetylpiperazine (B87704) directly with 2-halo-5-nitrothiazole. This method combines the piperazine and acetyl functionalities in one reagent, potentially simplifying the process to a single coupling step. However, controlling the reactivity and achieving good yields can be more challenging with this approach.

Key Chemical Reactions and Reagents Employed in the Synthetic Routes to this compound

The successful synthesis of the target compound relies on specific chemical reactions and carefully selected reagents.

Nucleophilic Aromatic Substitution: This is the cornerstone reaction for forming the C-N bond between the thiazole ring and the piperazine moiety.

Substrates: 2-chloro-5-nitrothiazole (B1590136) or 2-bromo-5-nitrothiazole are the key electrophilic starting materials.

Nucleophile: Piperazine is the nitrogen nucleophile.

Solvents: The reaction is often carried out in polar aprotic solvents like ethanol, dimethylformamide (DMF), or dioxane to facilitate the dissolution of the reactants and support the polar transition state of the SNAr mechanism. researchgate.netnih.gov

Base: A base such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) may be added to neutralize the hydrogen halide (e.g., HCl, HBr) formed during the reaction, driving the equilibrium towards the product.

Conditions: The reaction is typically performed under reflux or at elevated temperatures to ensure a sufficient reaction rate. researchgate.net

N-Acetylation: This reaction functionalizes the free secondary amine of the piperazine ring.

Acylating Agents: Acetic anhydride (B1165640) or acetyl chloride are the most commonly used reagents for introducing the acetyl group. google.com

Solvents: The acetylation can be performed in various solvents, including pyridine (B92270), which can also act as a base, or in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base. ijcmas.com

Base: A base like pyridine or triethylamine is often used to scavenge the acidic byproduct (acetic acid or HCl).

Conditions: The reaction is usually carried out at room temperature or with gentle heating. ijcmas.com

Strategies for Systematic Chemical Modification and Analog Design Based on the this compound Core

The this compound scaffold serves as a versatile template for the design and synthesis of new chemical entities. Modifications are typically focused on three main regions of the molecule: the piperazine ring, the 5-nitro-2-thiazolyl moiety, and the acetyl group, which can be replaced with other substituents. nih.govmdpi.com

Structural Modifications of the Piperazine Ring

The piperazine ring is a common target for structural modification due to its synthetic accessibility and its significant influence on the physicochemical properties of the molecule, such as solubility and basicity. nih.gov

N-Alkylation/N-Arylation: The hydrogen atoms on the carbon atoms of the piperazine ring can be substituted with various groups. Introducing methyl or other small alkyl groups can alter the conformation of the ring and its interaction with biological targets.

Replacement with other Cyclic Amines: The entire piperazine ring can be replaced with other cyclic amines to explore different spatial arrangements and basicity. Examples from related compound series include using pyrrolidine (B122466) or substituted piperidines. researchgate.net

| Modification Type | Example Substituent/Ring | Rationale for Modification |

|---|---|---|

| Substitution on Ring Carbons | Methyl, Ethyl | Alters steric bulk and ring conformation. |

| Ring Replacement | Pyrrolidine | Changes ring size and basicity. researchgate.net |

| Ring Replacement | Homopiperazine (diazepane) | Increases ring size to a 7-membered ring. organic-chemistry.org |

Derivatization of the 5-Nitro-2-thiazolyl Moiety

The 5-nitro-2-thiazolyl moiety is critical for the biological activity of many related compounds. mdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiazole ring.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2). This transformation drastically changes the electronic properties from strongly electron-withdrawing to electron-donating and introduces a site for further functionalization, such as acylation or alkylation.

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups, such as a cyano (-CN) or a sulfonyl group (-SO2R), to modulate the electronic effects while retaining some of the key characteristics.

Positional Isomers: The nitro group could be moved to the C-4 position of the thiazole ring to investigate the impact of its location on activity.

| Modification Type | Resulting Functional Group | Potential Impact |

|---|---|---|

| Reduction | Amino (-NH2) | Changes electronic properties; provides a handle for further derivatization. |

| Replacement | Cyano (-CN) | Modulates electron-withdrawing strength. |

| Replacement | Trifluoromethyl (-CF3) | Introduces a lipophilic, electron-withdrawing group. |

| Replacement of Thiazole | 5-nitrofuran or 5-nitrothiophene | Alters the heterocyclic core while maintaining the critical nitro group. nih.govnih.gov |

Introduction of Diverse Heterocyclic and Aromatic Substituents

Aromatic Substituents: The acetyl group can be replaced with various substituted benzoyl groups (e.g., 4-chlorobenzoyl, 3-methoxybenzoyl) or other aromatic acyl groups. nih.gov

Heterocyclic Substituents: A wide range of heterocyclic rings can be attached to the piperazine nitrogen. This can be achieved by reacting 1-(5-nitro-2-thiazolyl)piperazine with a suitable heterocyclic halide or acyl halide. Examples from related series include introducing furan, thiophene, pyridine, or thiazole rings. nih.govnih.gov

Non-Acyl Linkers: Instead of an acyl group, substituents can be attached via an alkyl linker (e.g., a benzyl (B1604629) group) through N-alkylation of the 1-(5-nitro-2-thiazolyl)piperazine intermediate. nih.gov

| Substituent Class | Specific Example | Method of Attachment |

|---|---|---|

| Aromatic Acyl | Benzoyl | N-Acylation with benzoyl chloride. researchgate.net |

| Aromatic Alkyl | 3-Methoxybenzyl | N-Alkylation with 3-methoxybenzyl chloride. nih.gov |

| Heterocyclic | Thiazolidinone | Alkylation with a halogenated thiazolidinone intermediate. mdpi.com |

| Heterocyclic | 1,3,4-Thiadiazole (B1197879) | Nucleophilic substitution on a halogenated thiadiazole. mdpi.com |

| Heterocyclic | Norfloxacin moiety | Coupling reactions to introduce a fluoroquinolone scaffold. mdpi.comnih.gov |

Preclinical and in Vitro Biological Activity Investigations of 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine and Its Analogues

Antimicrobial Spectrum Evaluation (Antibacterial, Antifungal, and Antiparasitic Efficacy)

The antimicrobial potential of 1-acetyl-4-(5-nitro-2-thiazolyl)piperazine and its analogues has been a subject of scientific inquiry, focusing on its efficacy against a range of pathogenic microorganisms.

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

While direct studies on the antibacterial activity of this compound are limited, research on analogous compounds provides valuable insights. A series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones, which share the nitro-substituted heterocyclic and piperazine (B1678402) moieties, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, a ciprofloxacin (B1669076) analogue within this series exhibited potent activity against various Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.015 µg/mL. nih.gov However, these compounds were found to be largely inactive against Gram-negative bacteria. nih.gov

Similarly, other studies on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives have shown that these compounds are predominantly active against Gram-positive bacteria. ut.ac.ir The introduction of a quinolone moiety to N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-yl] piperazinyl derivatives was also explored to enhance antibacterial potency. nih.gov

Table 1: In Vitro Antibacterial Activity of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone Analogues

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Ciprofloxacin Analogue (7a) | 0.008-0.015 | nih.gov |

| Gram-positive organisms | Compounds 7a-c | Strong activity | nih.gov |

| Gram-negative organisms | Compounds 7a-c | Nearly inactive | nih.gov |

In Vitro Efficacy Against Fungal Species, Including Clinically Relevant Yeasts

The antifungal efficacy of thiazolidinone derivatives against Candida albicans has been described as mediocre. researchgate.net Other research has focused on the antifungal potential of combining benzimidazole (B57391) and piperazine pharmacophores. researchgate.net It is important to note that the antifungal activity can be highly dependent on the specific substitutions on the thiazole (B1198619) and piperazine rings.

Table 2: In Vitro Antifungal Activity of 2-Thiazolylhydrazone Analogues against Candida spp.

| Fungal Species | Compound Series | Activity | Reference |

|---|---|---|---|

| Candida spp. (22 clinical isolates) | 2-Thiazolylhydrazone derivatives | Significant, some more potent than clotrimazole | nih.gov |

| Candida albicans | Thiazolidinone derivatives | Mediocre | researchgate.net |

Anthelmintic/Antiparasitic Activity in Relevant Biological Models

The thiazole nucleus is a common scaffold in compounds exhibiting anthelmintic properties. Studies on various thiazole derivatives have demonstrated significant, dose-dependent anthelmintic activity in vitro, with some compounds showing paralysis and death times of worms comparable to the standard drug piperazine citrate. Piperazine itself and its derivatives have a long history of use as anthelmintic agents. researchgate.netijprs.com

Research on piperazine-tethered thiazole compounds has also shown potential antiplasmodial activity. nih.gov While direct experimental data on the anthelmintic activity of this compound is not available, the presence of both the thiazole and piperazine moieties suggests that it could be a candidate for such activity. Further investigations using relevant biological models, such as the earthworm Pheretima posthuma, are warranted to explore this potential. niscpr.res.in

Enzymatic Inhibition and Modulation Studies

The ability of this compound and its analogues to interact with and inhibit key enzymes involved in neurotransmission has been an area of research interest.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. A novel series of thiazole-piperazine hybrids demonstrated significant inhibitory activity against AChE, while showing weaker inhibition of BChE. nih.gov Specifically, compounds with non-substituted, methoxy, and trifluoromethyl substituents on an associated phenyl ring showed notable AChE inhibition, with IC50 values as low as 0.0317 µM. nih.gov

Other studies on benzothiazole-piperazine derivatives also reported compounds with potent AChE inhibitory activity. nih.govresearchgate.net The inhibitory potency was influenced by the nature and position of substituents on the benzothiazole (B30560) ring. nih.gov In contrast, some benzothiazolone derivatives displayed higher inhibitory activity against BChE than AChE. researchgate.netmdpi.com

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Thiazole-Piperazine Analogues

| Compound Analogue | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-piperazine hybrid (para-methoxy substitution) | AChE | 0.0317 ± 0.001 | nih.gov |

| Thiazole-piperazine hybrid (non-substituted) | AChE | 0.0496 ± 0.002 | nih.gov |

| Thiazole-piperazine hybrid (para-trifluoromethyl substitution) | AChE | 0.2158 ± 0.010 | nih.gov |

| Thiazole-piperazine hybrids | BChE | No significant activity | nih.gov |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

The inhibitory effects of thiazolyl-piperazine analogues on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) have been investigated. A series of novel thiazolylhydrazine-piperazine derivatives were found to be selective inhibitors of MAO-A. nih.govdoaj.org One of the most effective compounds in this series exhibited an IC50 value of 0.057 µM for MAO-A, which was more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.govdoaj.org Enzyme kinetics studies revealed a competitive and reversible inhibition type for this compound. nih.govdoaj.org

Another study on thiazolyl-hydrazone derivatives containing a piperazine ring also reported selective MAO-A inhibition, with the most active compound having an IC50 value of 0.080 µM. researchgate.netnih.gov In contrast, piperazine-substituted chalcones have been identified as a new class of MAO-B inhibitors, with some compounds showing IC50 values in the sub-micromolar range. nih.gov The presence of a piperazine ring connected to various structural motifs has been shown to result in significant MAO-A and MAO-B inhibition. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Thiazolyl-Piperazine Analogues

| Compound Analogue | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolylhydrazine-piperazine derivative (3e) | MAO-A | 0.057 ± 0.002 | nih.govdoaj.org |

| Thiazolyl-hydrazone derivative (3i) | MAO-A | 0.080 ± 0.003 | researchgate.netnih.gov |

| Piperazine-substituted chalcone (B49325) (PC10) | MAO-B | 0.65 | nih.gov |

| Piperazine-substituted chalcone (PC11) | MAO-B | 0.71 | nih.gov |

Investigations into Other Relevant Enzyme Targets (e.g., DNA gyrase, Cytochrome P450 14 α-sterol demethylase for related compounds)

While direct studies on this compound are limited, research into related thiazole and piperazine scaffolds has revealed interactions with various enzyme targets crucial for pathogen survival and human metabolism.

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial viability, making it a key target for antibiotics. acs.orgals-journal.comals-journal.com It plays a critical role in DNA replication and maintaining DNA topology. acs.orgals-journal.comsci-hub.se The inhibition of its ATP-binding subunit (GyrB) is a promising strategy for developing new antibacterial agents. sci-hub.se

Several studies have explored compounds with thiazole-based scaffolds as inhibitors of DNA gyrase. For instance, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors demonstrated potent, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. sci-hub.se Similarly, other benzothiazole derivatives have shown strong inhibitory activity against the DNA gyrase of E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov The development of morpholine-based thiazoles has also yielded compounds with DNA gyrase inhibitory activity equal to or better than ciprofloxacin, a clinically used antibiotic. als-journal.comals-journal.com These findings suggest that the broader thiazole-piperazine scaffold may possess potential for DNA gyrase inhibition, warranting further investigation.

Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast number of drugs and xenobiotics in humans. nih.govkoreascience.kr Inhibition of these enzymes, particularly CYP3A4 which metabolizes up to 50% of marketed drugs, can lead to significant drug-drug interactions. nih.govkoreascience.kr The piperazine scaffold has been identified as a prevalent feature in compounds that inhibit CYP enzymes.

Studies have shown that certain piperazine-containing compounds can act as mechanism-based inactivators of both CYP3A4 and CYP2D6. nih.govresearchgate.net For example, SCH 66712, a piperazine-containing compound, was found to be a potent, time- and concentration-dependent inactivator of CYP3A4. nih.govresearchgate.net Other chemoprotective agents with different core structures, such as oltipraz, have also been shown to inhibit various CYP isoforms, including 1A2, 3A4, 1A1, 1B1, and 2E1. nih.gov Given the presence of the piperazine moiety in this compound, its potential to interact with CYP enzymes is an area for consideration in future studies.

Cell-Based Biological Assays (Excluding Human Clinical Data)

The thiazole and piperazine moieties are found in numerous compounds investigated for anticancer properties. Various analogues have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

For example, a dispiropiperazine derivative, SPOPP-3, showed anti-proliferative activity against a panel of 18 human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.govresearchgate.net Another study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives found that compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl) nih.govanu.edu.authiazolo[4,5-d]pyrimidine-2(3H)-thione) was the most active among the series. mdpi.com Additionally, certain thiazolyl-pyrazoline derivatives exhibited potent antiproliferative activity against breast cancer (T-47D) and lung cancer (A549) cell lines, with IC50 values in the low micromolar to nanomolar range. scienceopen.com Specifically, compounds 7g and 7m from this series showed notable activity against A549 cells (IC50 = 3.92 and 6.53 µM, respectively) and T-47D cells (IC50 = 0.88 and 0.75 µM, respectively). scienceopen.com

The following table summarizes the cytotoxic activities of selected related compounds against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Cell Line Type | Reported IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Dispiropiperazine (SPOPP-3) | Various (18 lines) | Multiple | 0.63 - 13 | nih.govresearchgate.net |

| Thiazolyl-pyrazoline (7g) | A549 | Lung Carcinoma | 3.92 | scienceopen.com |

| Thiazolyl-pyrazoline (7m) | A549 | Lung Carcinoma | 6.53 | scienceopen.com |

| Thiazolyl-pyrazoline (7g) | T-47D | Breast Cancer | 0.88 | scienceopen.com |

| Thiazolyl-pyrazoline (7m) | T-47D | Breast Cancer | 0.75 | scienceopen.com |

| 1-Thia-4-azaspiro[4.5]decane derivative (7) | HCT-116 | Colorectal Carcinoma | 0.092 (92.2 nM) | nih.gov |

| 1-Thia-4-azaspiro[4.5]decane derivative (14) | PC-3 | Prostate Adenocarcinoma | - | nih.gov |

| Hydantoin derivative (4) | SW480 | Colon Adenocarcinoma | - | mdpi.com |

Compounds containing piperazine and thiazole scaffolds have been shown to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis, which are key mechanisms for anticancer activity.

A dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net Further investigation confirmed that this compound also induces apoptosis and necrosis. nih.govresearchgate.net The induction of apoptosis is a desirable outcome for anticancer agents, as it leads to programmed cell death.

Similarly, studies on thiazolyl-pyrazoline derivatives demonstrated that these compounds could provoke cell arrest in the sub-G1 phase, which is indicative of apoptosis. scienceopen.com For example, compounds 7g and 7m were effective at inducing apoptosis in the T-47D breast cancer cell line. scienceopen.com This apoptotic effect is consistent with the antiproliferative activity observed for these compounds and suggests that their mechanism of action involves the triggering of programmed cell death pathways. scienceopen.com These findings highlight a common mechanistic theme for related heterocyclic compounds, suggesting that the thiazole-piperazine scaffold could potentially exert its biological effects through similar pathways.

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are crucial for the transport of nucleosides across cell membranes and play a role in chemotherapy. nih.govanu.edu.aunih.gov Piperazine-containing compounds have been identified as inhibitors of these transporters.

One such compound, FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), and its analogues have been studied for their effects on ENT1 and ENT2. nih.govanu.edu.aunih.gov FPMINT was shown to inhibit both transporters in a concentration-dependent manner. nih.govanu.edu.au Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity of transport (Vmax) without affecting the substrate binding affinity (Km). nih.govanu.edu.aunih.gov

Structure-activity relationship studies on FPMINT analogues highlighted the importance of the piperazine moiety and substitutions on the adjacent phenyl ring for inhibitory activity against both ENT1 and ENT2. nih.gov The presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects. nih.gov These studies indicate that piperazine analogues can effectively modulate the activity of nucleoside transporters, a mechanism that could be relevant for compounds like this compound.

Other Reported Biological Activities of Related Thiazole-Piperazine Scaffolds

The thiazole ring is a component of various compounds exhibiting central nervous system (CNS) activity, including anticonvulsant effects. nih.govresearchgate.netbiointerfaceresearch.com The combination of a thiazole nucleus with other heterocyclic structures, such as thiazolidinone, has been explored to develop new agents with potential antiepileptic activity. biointerfaceresearch.commdpi.com

Research has shown that thiazole-bearing compounds can possess broad-spectrum anticonvulsant potency in both in vitro and in vivo models. biointerfaceresearch.com For example, a series of thiazole-bearing 4-thiazolidinones were synthesized and evaluated in pentylenetetrazole-induced seizure and maximal electroshock seizure (MES) tests. mdpi.com Certain compounds from this series, such as Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one), demonstrated excellent anticonvulsant activity in both models. mdpi.com Similarly, other fused heterocyclic systems incorporating triazole and thiadiazole moieties have shown potent activity in the MES test, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. ptfarm.pl These findings underscore the potential of the thiazole scaffold, often in combination with other nitrogen- and sulfur-containing rings like piperazine, as a basis for the development of novel anticonvulsant agents. nih.gov

HIV-1 Reverse Transcriptase Inhibition

The Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into proviral DNA. mdpi.commdpi.com This function makes it a primary target for antiretroviral therapy, with a significant portion of approved drugs inhibiting its polymerase activity. mdpi.comnih.gov These inhibitors are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com NNRTIs bind to an allosteric hydrophobic pocket on the enzyme, inducing conformational changes that inhibit its function. mdpi.comnih.gov

Investigations into the anti-HIV potential of this compound and its structural analogues have explored their effects on viral replication, with some studies focusing on their potential interaction with HIV-1 RT.

Investigations on Nitazoxanide and Related Analogues

Nitazoxanide, a 5-nitrothiazole (B1205993) derivative and a structural analogue of the compound of interest, has been evaluated for its anti-HIV-1 activity. nih.govnih.gov Preclinical studies have demonstrated that Nitazoxanide can reduce HIV-1 replication in monocyte-derived macrophages (MDM). nih.govresearchgate.net However, the mechanism of action does not appear to be direct inhibition of the reverse transcriptase enzyme. Instead, the anti-HIV effect of Nitazoxanide is associated with the modulation of host cell factors. nih.gov

Research indicates that Nitazoxanide's activity involves the downregulation of the HIV-1 receptor CD4 and co-receptor CCR5 on the surface of host cells, which impedes viral entry. nih.gov Furthermore, it has been shown to upregulate the expression of host cell anti-HIV resistance factors, including APOBEC3A/3G and tetherin. nih.gov The observed impairment of viral DNA synthesis is suggested to be linked to an APOBEC-dependent mechanism rather than direct enzymatic inhibition of RT. nih.gov

Investigations on Nitroimidazole-Piperazine Analogues

In the search for novel NNRTIs, researchers have synthesized and evaluated other related heterocyclic compounds. A series of 5-substituted piperazinyl-4-nitroimidazole derivatives, which share structural similarities with this compound (a nitro-heterocyclic core linked to a piperazine moiety), were designed specifically as potential NNRTIs. researchgate.net

These compounds were assayed in vitro for their ability to inhibit the replication of HIV-1 and HIV-2 in MT-4 cells. Several derivatives demonstrated inhibitory activity against HIV-1. researchgate.net For instance, the compound 2-((4-Fluorophenyl)thio)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone showed notable inhibition of both HIV-1 and HIV-2. researchgate.net Another analogue, Ethyl 2-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-oxoacetate, also exhibited activity against HIV-1. researchgate.net The findings from these preclinical evaluations suggest that the nitroimidazole-piperazine scaffold is a promising area for the development of new anti-HIV agents. researchgate.net

The inhibitory activities of selected nitroimidazole-piperazine analogues against HIV-1 are detailed in the table below.

| Compound | Structure | HIV-1 Activity (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 2-((4-Fluorophenyl)thio)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone | Nitroimidazole-piperazine derivative | 0.45 | researchgate.net |

| Ethyl 2-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-oxoacetate | Nitroimidazole-piperazine derivative | 2.48 | researchgate.net |

Mechanistic Investigations of 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine at the Molecular and Cellular Level

Elucidation of Specific Biological Targets and Their Binding Interactions

There is no direct evidence identifying the specific biological targets of 1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine in the available scientific literature. The potential interactions of this compound can be hypothesized based on the activities of its core chemical moieties: the piperazine (B1678402) ring, the nitro-thiazole group, and the acetyl group.

Identification of Receptor Agonism or Antagonism (e.g., GABA receptors for related piperazines)

Specific data on receptor agonism or antagonism for this compound is not available. However, the piperazine scaffold is a well-known pharmacophore in medicinal chemistry, recognized for its interaction with a variety of receptors in the central nervous system. researchgate.netresearchgate.net Piperazine derivatives have been shown to act as agonists, antagonists, or modulators of neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine, and glutamate (B1630785) receptors. researchgate.net

Discovery and Validation of Other Relevant Protein or Nucleic Acid Targets

No other specific protein or nucleic acid targets for this compound have been discovered or validated. The biological activity of piperazine derivatives can be diverse, with some compounds showing potential as anticancer agents by targeting proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). nih.gov

Analysis of Cellular Pathway Perturbations and Downstream Biological Effects

Information regarding the impact of this compound on cellular pathways and downstream effects is not available. The potential effects can be inferred from the known activities of related chemical structures.

Impact on Key Metabolic Processes within Target Organisms or Cells

The specific impact of this compound on metabolic processes has not been documented. In the context of antimicrobial or antiparasitic activity, nitro-containing compounds can undergo enzymatic reduction in target organisms. This process can lead to the formation of reactive intermediates that can disrupt cellular processes.

Influence on Intracellular Signaling Cascades (e.g., MAPK pathway for related compounds)

There is no research on the influence of this compound on intracellular signaling cascades. It is known that some piperazine derivatives can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. researchgate.net Steroidal saponins, as another class of bioactive molecules, have been shown to affect the p38 MAPK pathway. mdpi.com

Detailed Analysis of Induced Cellular Responses (e.g., cellular paralysis of parasites)

Extensive searches of available scientific literature did not yield specific studies detailing the induction of cellular paralysis in parasites by this compound. While research has been conducted on the broader anthelmintic and antiparasitic activities of nitrothiazole and piperazine-containing compounds, the specific cellular responses, such as paralysis at the molecular and cellular level, for this particular chemical entity are not extensively documented in the reviewed sources.

General studies on related nitroaromatic compounds suggest that their mechanism of action can involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of reactive cytotoxic metabolites. These metabolites can induce a variety of cellular stresses, including DNA damage and oxidative stress, which ultimately contribute to parasite death. However, a direct causal link to a paralytic effect at the cellular level for this compound is not established in the current body of research.

Future research, potentially employing techniques such as high-content imaging of parasite motility, electrophysiological recordings of muscle and nerve cells, and specific assays for neuromuscular junction targets, would be necessary to determine if this compound induces a paralytic phenotype in parasites and to elucidate the underlying molecular mechanisms.

Structure Activity Relationship Sar Studies of 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine Derivatives

Impact of Substituents on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, recognized for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile linker for attaching various substituents that can interact with biological targets. nih.govresearchgate.net In the context of 1-acetyl-4-(5-nitro-2-thiazolyl)piperazine derivatives, modifications on the piperazine ring or the groups attached to it have a significant impact on biological activity.

Research on related compounds has demonstrated that the nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of potency and selectivity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives containing a piperazine linker, the introduction of a 3-methoxybenzyl group onto the piperazine ring resulted in a compound with strong anti-H. pylori potential against metronidazole-resistant isolates. windows.net This suggests that aromatic and substituted aromatic moieties can enhance activity. The piperazine moiety itself is often crucial; in some series of compounds, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) leads to a noticeable decrease in activity. nih.gov

Furthermore, studies on other classes of piperazine-containing molecules have shown that varying the N-substituents plays an important role in the potency towards biological targets. mdpi.com For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen-substituted phenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects. frontiersin.org

The following table summarizes the observed impact of various substituents attached to the piperazine ring on the biological activity of related heterocyclic compounds.

| Base Scaffold | Piperazine Ring Substituent | Observed Effect on Biological Activity | Reference(s) |

| 5-(5-nitroaryl)-1,3,4-thiadiazole | 1-(3-methoxybenzyl)piperazine | Strong anti-H. pylori activity | windows.net |

| Artemisinin | N-ethoxycarbonyl-piperazine | Most active against HepG2 and PLC-PRF-5 cancer cells | nih.gov |

| 1,3,5-triazine | 4-(2-fluorophenyl)piperazine | Essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) | frontiersin.org |

| Chromen-4-one | Piperazine (vs. morpholine or pyrrolidine) | Piperazine ring was critical for telomerase inhibitory activity; replacement led to a decrease. | nih.gov |

Role of the Nitro Group and Other Substituents on the Thiazole (B1198619) Moiety in Modulating Activity

The 5-nitrothiazole (B1205993) moiety is a critical pharmacophore responsible for the biological activity of this class of compounds. researchgate.net The nitro group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the entire molecule and is often essential for the mechanism of action. nih.govsvedbergopen.com

The mechanism of action for many nitro-containing antimicrobials involves the reduction of the nitro group within the target cell. mdpi.commdpi.com This process generates reactive nitro anion radicals and other toxic intermediates that can damage cellular macromolecules like DNA, leading to cell death. mdpi.com Consequently, the presence and position of the nitro group are paramount. Research on nitazoxanide, a structurally related compound, has clearly shown that the 5-nitro group is necessary for its activity against organisms that rely on pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov Removal or significant modification of this group typically reduces or abrogates activity against these targets. nih.gov

The table below details the importance of the nitro group and the effect of other substitutions on the thiazole ring.

| Moiety | Substitution | Impact on Biological Activity | Reference(s) |

| 5-Nitrothiazole | Removal of the 5-nitro group | Tends to reduce or eliminate activity against PFOR-dependent organisms. | nih.gov |

| 5-Nitrothiazole | Addition of a 4-chloro group | Slight reduction in activity, likely due to steric hindrance affecting the 5-nitro group's planarity. | nih.gov |

| Nitroaromatic Compounds (General) | Presence of Nitro Group | Essential for the mechanism of action, which often involves bioreduction to reactive radical species. | mdpi.commdpi.com |

| Nitazoxanide Analogs | 5-Nitrothiazole Moiety | Considered crucial for the antiprotozoal, antiproliferative, and anti-infective activities. | researchgate.net |

Influence of the N-Acetyl Group on the Pharmacological Profile and Target Interactions

The N-acetyl group on the piperazine ring plays a significant role in defining the pharmacological profile of this compound. Piperazine moieties containing a secondary amine (an N-H group) are susceptible to in vivo metabolism, particularly N-acetylation. nih.gov Studies on other piperazine-containing drug candidates have shown that they can be rapidly acetylated by N-acetyltransferase (NAT) enzymes in the liver, forming N-acetylpiperazine metabolites. nih.gov

By having the acetyl group already present in its structure, this compound is protected from this specific metabolic pathway. This pre-acetylation can lead to a more predictable pharmacokinetic profile and potentially longer duration of action compared to its non-acetylated counterpart.

Furthermore, the N-acetyl group alters the physicochemical properties of the piperazine nitrogen. It neutralizes the basicity of the nitrogen atom it is attached to. This change can profoundly affect how the molecule interacts with its biological targets. For many receptor-ligand interactions, the ability of a nitrogen atom to be protonated and form ionic bonds is crucial. The acetylated nitrogen cannot be protonated under physiological conditions, which means it will interact with targets through different mechanisms, such as hydrogen bonding (acting as an acceptor) or dipole-dipole interactions, rather than ionic bonding. In some contexts, an acetyl group has been shown to be well tolerated in receptor binding pockets. acs.org Therefore, the N-acetyl group is a key feature that influences metabolism, solubility, and the specific molecular interactions that underpin the compound's biological activity.

Investigation of Stereochemical Considerations in Activity Modulation (if applicable for derivatives)

The core structure of this compound is achiral, meaning it does not have a stereocenter and exists as a single structure rather than a pair of enantiomers. However, stereochemical considerations would become highly relevant if chiral centers are introduced into its derivatives.

The introduction of substituents with stereocenters on the piperazine ring or on side chains attached to the core structure could lead to the formation of stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, metabolic rates, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each isomer.

While the currently reviewed literature on this compound and its direct analogs does not provide specific examples of stereochemical investigations, this remains a critical area for consideration in the design of new, more complex derivatives. Future development of analogs with chiral substituents would necessitate the separation and individual biological evaluation of each stereoisomer to fully understand their pharmacological profiles and to identify the most active and safest isomer.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Such models are invaluable for predicting the activity of novel molecules and for guiding the rational design of more potent derivatives.

Several QSAR studies have been conducted on analogues of nitazoxanide, which share the essential 5-nitrothiazole pharmacophore with this compound, making the findings highly relevant. researchgate.netwho.intnih.gov These studies have successfully identified key molecular descriptors that influence antibacterial activity.

A 2D-QSAR study on nitazoxanide-based analogues against Clostridium difficile identified spatial, topological, and electronic descriptors as being most influential on activity. who.int A 3D-QSAR model for the same series highlighted the importance of electrostatic and stereoscopic fields. who.int The results from these models provide concrete guidance for drug design; for instance, the study indicated that antibacterial activity could be improved by increasing the molecular connectivity index and local charge surface index, while decreasing the molecular flexibility index. who.int The use of QSAR in this context serves not only to predict potency but also to assist in the synthesis of new derivatives by ensuring they possess drug-like properties. nih.gov

The key molecular descriptors identified in QSAR studies of related compounds are summarized in the table below.

| QSAR Model Type | Influential Descriptors | Implication for Drug Design | Reference(s) |

| 2D-QSAR | Spatial, Topological, Electronic | Activity can be improved by increasing molecular connectivity index, local charge surface index, and sharp index, and by decreasing molecular flexibility. | who.int |

| 3D-QSAR (CoMFA) | Electrostatic and Stereoscopic Fields | The three-dimensional shape and electronic charge distribution are critical for receptor binding and biological activity. | who.intnih.gov |

| General QSAR | Various Physicochemical Parameters | Used to establish relationships between the chemical structure and antibacterial/antiprotozoal activity to guide the synthesis of new analogs. | researchgate.netnih.govwho.int |

Computational and in Silico Approaches in Research on 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine

Molecular Docking Simulations for Predicting Target Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as 1-acetyl-4-(5-nitro-2-thiazolyl)piperazine, and its biological target, typically a protein or enzyme. The primary goals of molecular docking in the context of this compound are to predict its binding affinity (how strongly it binds to the target) and its binding mode (the specific orientation and conformation it adopts in the binding site).

The process involves computationally placing the ligand into the binding site of the target protein in a variety of positions and orientations. A scoring function is then used to estimate the binding energy for each "pose," with lower scores generally indicating a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's activity. For instance, studies on similar heterocyclic compounds, like thiazole (B1198619) derivatives, have utilized molecular docking to identify crucial binding interactions with their targets, such as tubulin or specific enzymes. nih.gov

The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies. By understanding how this compound and its analogues interact with a target at the molecular level, researchers can rationally design new derivatives with improved affinity and selectivity. For example, if docking reveals a specific pocket in the binding site that is not occupied by the current ligand, a medicinal chemist might add a functional group to the ligand to fill that space and potentially increase binding affinity.

Interactive Table: Example of Molecular Docking Results for a Thiazole Derivative

| Parameter | Value |

| Target Protein | Tubulin |

| Ligand | Thiazole Derivative |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Interacting Residues | LYS254, ASN258 |

Note: This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Molecular Dynamics Simulations for Understanding Ligand-Target Recognition and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. These simulations are crucial for understanding the subtleties of ligand-target recognition and the conformational changes that may occur upon binding.

For this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running an MD simulation of the ligand-protein complex, researchers can determine if the predicted binding mode from docking is stable over time.

Investigate conformational changes: Both the ligand and the target protein are flexible. MD simulations can reveal how the protein's conformation might change to accommodate the ligand, a phenomenon known as "induced fit." Conversely, it can show how the ligand might adopt a different conformation within the binding site.

Calculate binding free energies: More advanced MD simulation techniques can provide more accurate estimations of binding affinity than the scoring functions used in molecular docking.

Studies on pyrazoline-based derivatives and other heterocyclic systems have successfully employed MD simulations to validate docking results and gain a deeper understanding of the dynamic nature of the ligand-receptor interactions. nih.gov These simulations can reveal the intricate dance between a ligand and its target that ultimately determines its biological effect.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters and Pharmacokinetic Modeling

For a compound to be an effective drug, it must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the concentration and duration of a drug's action in the body. Computational tools play a significant role in predicting these properties early in the drug discovery process, saving time and resources.

For this compound, various in silico models can be used to predict its ADME profile. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. For example, Lipinski's "rule of five" provides a set of guidelines to assess the druglikeness of a compound based on these properties.

Computational models can predict a range of ADME parameters, including:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites and prediction of interactions with metabolic enzymes like the cytochrome P450 family.

Excretion: Prediction of the primary routes of elimination from the body.

Pharmacokinetic modeling further integrates these predicted parameters to simulate the compound's concentration-time profile in different body compartments. This modeling can help in optimizing the compound's structure to achieve a desired pharmacokinetic profile. The use of in silico ADME prediction is a standard practice in modern drug discovery, as seen in studies of various N-methyl-piperazine and thiazolidinedione derivatives. nih.govnih.gov

Interactive Table: Predicted ADME Properties for a Hypothetical Thiazolylpiperazine Derivative

| Property | Predicted Value | Druglikeness Assessment |

| Molecular Weight | 256.28 g/mol | Favorable |

| logP | 1.5 | Favorable |

| Hydrogen Bond Donors | 0 | Favorable |

| Hydrogen Bond Acceptors | 5 | Favorable |

| Oral Bioavailability | Good | Favorable |

Note: This table is for illustrative purposes and the values are hypothetical.

Applications in De Novo Drug Design and Virtual Screening Efforts for Novel Analogues

Computational approaches are not only used to analyze existing compounds but also to design new ones. De novo drug design algorithms can generate novel molecular structures that are predicted to bind to a specific target. These methods can be used to explore new chemical space and identify novel scaffolds that could be developed into drugs.

Virtual screening is another powerful computational technique used to identify promising new drug candidates from large libraries of existing compounds. In the context of this compound, virtual screening could be used to:

Identify analogues with improved properties: A virtual library of compounds structurally similar to this compound could be screened against its biological target to identify analogues with higher predicted binding affinities.

Discover compounds with different scaffolds: Virtual screening can also be used to find compounds with entirely different chemical structures that are predicted to bind to the same target, potentially leading to the discovery of new classes of inhibitors.

The combination of molecular docking, ADME prediction, and virtual screening creates a powerful workflow for the discovery and optimization of novel analogues of this compound. This integrated computational approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. The discovery of novel Bcl-2 inhibitors and acetyl-CoA carboxylase 2 inhibitors has been facilitated by such computational strategies. researchgate.netnih.gov

Analytical Methodologies for Research and Characterization of 1 Acetyl 4 5 Nitro 2 Thiazolyl Piperazine

Spectroscopic Characterization Techniques (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy Infrared spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibration frequencies. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural features. The analysis of similar structures, such as other acetylated pyrazoline and thiazolidinone derivatives, provides a basis for predicting these characteristic peaks. mdpi.comnih.govresearchgate.net

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide) | ~1650-1680 | Strong absorption due to the acetyl group's carbonyl stretch. |

| C-N (Amide) | ~1250-1350 | Stretching vibration. |

| NO₂ (Nitro group) | ~1500-1550 and 1300-1360 | Asymmetric and symmetric stretching vibrations, respectively. |

| C=N (Thiazole ring) | ~1600-1640 | Stretching vibration within the thiazole (B1198619) ring. |

| C-H (Aromatic/Heteroaromatic) | ~3000-3100 | Stretching vibrations of the C-H bond on the thiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms. The expected chemical shifts are based on the analysis of related structures, including 1-acetylpiperazine (B87704) and other heterocyclic compounds. chemicalbook.comresearchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons on the acetyl group, the piperazine (B1678402) ring, and the thiazole ring. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| CH₃ (Acetyl) | ~2.1 | Singlet | Protons of the acetyl methyl group. |

| CH₂ (Piperazine) | ~3.5 - 3.8 | Multiplets | Protons on the piperazine ring adjacent to the acetyl and thiazole groups. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C=O (Acetyl) | ~168-172 | Carbonyl carbon of the acetyl group. |

| CH₃ (Acetyl) | ~20-25 | Methyl carbon of the acetyl group. |

| CH₂ (Piperazine) | ~40-55 | Carbons of the piperazine ring. |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and quantitative method for purity assessment. A validated reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. jocpr.comnih.gov Such a method typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound's retention time under specific conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for accurate purity determination.

Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Octadecylsilane (ODS, C18), e.g., 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometry, likely at a wavelength where the nitro-thiazolyl chromophore absorbs strongly (e.g., around 240 nm or higher). nih.gov |

Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative method used to monitor reaction progress, identify compounds, and assess purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. nih.govunodc.org The choice of mobile phase (eluent) is critical to achieve good separation. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given solvent system.

Typical TLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated plates. nih.gov |

| Mobile Phase | A mixture of a moderately polar and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane (B109758)/methanol. |

Elemental Analysis for Empirical Formula Determination and Purity Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₁₂N₄O₃S) to confirm the empirical formula and provide a final check on purity. mdpi.comresearchgate.net Discrepancies between the found and calculated values can indicate the presence of impurities or residual solvent.

Theoretical vs. Experimental Elemental Composition

| Element | Molecular Formula | Theoretical % | Found % (Example) |

|---|---|---|---|

| Carbon (C) | C₉ | 42.18% | 42.15% ± 0.4% |

| Hydrogen (H) | H₁₂ | 4.72% | 4.75% ± 0.4% |

| Nitrogen (N) | N₄ | 21.87% | 21.84% ± 0.4% |

Conclusion and Future Research Directions

Synthesis of Novel Derivatives with Enhanced Potency, Selectivity, and Desired Biological Profiles

The core structure of 1-acetyl-4-(5-nitro-2-thiazolyl)piperazine offers multiple avenues for synthetic modification to generate novel derivatives with improved pharmacological properties. Future synthetic efforts could focus on several key areas:

Modification of the Acetyl Group: The acetyl moiety on the piperazine (B1678402) ring can be replaced with a variety of substituents to modulate lipophilicity, metabolic stability, and target engagement. For instance, substitution with longer alkyl chains, aromatic rings, or heterocyclic systems could lead to derivatives with altered pharmacokinetic profiles and potentially enhanced potency.

Alterations to the Nitrothiazole Moiety: The 5-nitro-2-thiazolyl group is crucial for the anticipated biological activity, particularly its antimicrobial potential, as the nitro group is often a key pharmacophore in such compounds. nih.gov However, modifications at other positions of the thiazole (B1198619) ring or replacement of the nitro group with other electron-withdrawing groups could be explored to fine-tune activity and reduce potential toxicity.

A systematic synthetic approach, guided by structure-activity relationship (SAR) studies, will be essential to rationally design and produce a library of novel derivatives. The following table outlines potential synthetic strategies based on modifications of related piperazine-containing compounds. nih.govmdpi.com

| Modification Site | Potential Substituents | Desired Outcome |

| Acetyl Group | Long-chain alkyls, Aryl groups, Heterocycles | Improved lipophilicity, metabolic stability, target binding |

| Piperazine Ring | Alkyl groups, Hydroxyl groups | Altered conformation, enhanced solubility |

| Thiazole Ring | Halogens, Alkyl groups | Modulated electronic properties, improved target selectivity |

Exploration of Untapped Biological Targets and Expanded Therapeutic Applications for the Scaffold

The known biological activities of nitrothiazole and piperazine derivatives suggest a range of potential therapeutic applications for the this compound scaffold. While the nitrothiazole moiety is strongly associated with antibacterial activity, particularly against anaerobic bacteria, this scaffold should be investigated for a broader range of biological targets. nih.gov

Antimicrobial Activity: Beyond general antibacterial screening, the scaffold should be evaluated against a panel of clinically relevant pathogens, including drug-resistant strains. The unique mode of action of nitro-aromatic compounds, which often involves reductive activation within microbial cells, could be effective against bacteria resistant to conventional antibiotics. mdpi.com

Anticancer Potential: Numerous piperazine derivatives have demonstrated significant anticancer activity. nih.gov Therefore, screening this compound and its novel derivatives against various cancer cell lines is a logical next step. The mechanism of action could involve apoptosis induction or cell cycle arrest, as seen with similar compounds. nih.gov

Antiprotozoal and Antifungal Activity: Nitrothiazole-containing compounds have a history of use against parasitic infections. Investigating the efficacy of this scaffold against parasites like Leishmania and various fungal pathogens could reveal new therapeutic avenues.

The following table summarizes potential biological targets and therapeutic areas for exploration.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Infectious Diseases | Bacterial nitroreductases, DNA | Known activity of nitrothiazoles against bacteria. nih.govmdpi.com |

| Oncology | Kinases, Apoptotic pathways | Established anticancer properties of piperazine derivatives. nih.gov |

| Parasitic Diseases | Parasite-specific enzymes | Historical use of nitro-heterocycles as antiprotozoal agents. |

Implementation of Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Methodologies

A thorough understanding of the mechanism of action (MoA) is critical for the rational design of more effective and safer drugs. Future research should employ a combination of experimental and computational approaches to elucidate how this compound and its derivatives exert their biological effects.

Kinetic and Mechanistic Assays: For promising antimicrobial derivatives, studies should focus on determining whether the mode of action is bactericidal or bacteriostatic and investigate the kinetics of bacterial killing. nih.gov Understanding the mechanism of nucleophilic aromatic substitution at the nitrothiazole ring can also provide insights into the compound's reactivity and target interactions. rsc.org

Molecular Modeling and Docking Studies: In silico techniques can be used to predict the binding modes of the compounds to their putative biological targets. mdpi.com For example, docking studies with bacterial nitroreductases could help in designing derivatives with enhanced affinity and specificity. mdpi.com

Cell-Based Assays: To investigate anticancer activity, a suite of cell-based assays can be employed to study effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov

An integrated approach, where computational predictions guide experimental work and experimental results validate computational models, will be the most effective strategy for elucidating the MoA.

Development of Robust Preclinical Models to Further Evaluate Efficacy and Therapeutic Potential

Once promising lead compounds have been identified through in vitro screening and initial mechanistic studies, their efficacy and safety must be evaluated in relevant preclinical animal models.

Infection Models: For antimicrobial candidates, murine models of infection are standard for evaluating in vivo efficacy. nih.govrti.org For instance, a murine model of tuberculosis could be used to assess the ability of nitrothiazole derivatives to reduce bacterial load in the lungs and other organs. nih.gov

Xenograft Models for Cancer: To evaluate anticancer potential, human tumor xenograft models in immunocompromised mice are the gold standard. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its therapeutic effect is crucial. PK/PD studies in animal models will help in determining the optimal dosing regimen and predict clinical efficacy. nih.gov The correlation of drug concentration in the target tissue, such as the lung for respiratory infections, with efficacy is a key parameter to investigate. nih.gov

The selection of appropriate and robust preclinical models is essential for translating promising in vitro results into potential clinical applications. mdpi.comresearchgate.net The data generated from these models will be critical for making informed decisions about which candidate compounds should advance to clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine, and how does the reactivity of the thiazole ring influence reaction conditions?

- Methodological Answer : A multi-step approach is recommended. First, synthesize the 5-nitro-2-thiazolyl moiety via cyclization of thioamides or thioureas with nitro-substituted precursors. Then, couple this with piperazine via nucleophilic substitution or Buchwald-Hartwig amination. Acetylation of the piperazine nitrogen can be achieved using acetic anhydride under reflux in anhydrous conditions. Key challenges include avoiding over-acetylation and ensuring regioselectivity for the thiazole substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the acetyl group (δ ~2.1 ppm for CH) and thiazole ring protons (δ ~7.5–8.5 ppm). IR spectroscopy verifies C=O stretches (~1650–1700 cm) and nitro group vibrations (~1520 and 1350 cm). High-resolution mass spectrometry (HRMS) provides molecular ion validation, while elemental analysis ensures purity. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility during synthesis. Post-reaction, precipitate the product using ice-cold water, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted intermediates. Recrystallization in ethanol or dioxane improves purity .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group on the thiazole ring modulate the piperazine moiety’s basicity and pharmacodynamic interactions?

- Methodological Answer : The nitro group reduces electron density on the thiazole ring, decreasing the basicity of the adjacent piperazine nitrogen. This alters protonation states at physiological pH, potentially affecting receptor binding (e.g., serotonin or dopamine receptors). Computational modeling (DFT or molecular docking) can quantify pKa shifts and predict binding affinities compared to non-nitrated analogs .

Q. What strategies can resolve contradictions in reported biological activities of nitro-thiazolyl piperazine derivatives across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Conduct orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement. SAR studies comparing nitro-substituted vs. des-nitro analogs can isolate the nitro group’s contribution .

Q. How does the 5-nitro-thiazolyl substituent influence metabolic stability and toxicity profiles in preclinical models?

- Methodological Answer : The nitro group may enhance metabolic stability by resisting oxidative degradation but could introduce hepatotoxicity via nitroreductase-mediated reactive intermediate formation. Perform in vitro microsomal assays (e.g., human liver microsomes) to assess metabolic pathways. Comparative in vivo studies in rodent models can evaluate acute toxicity (LD) and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.